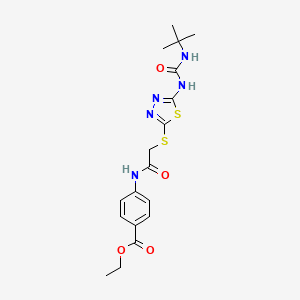
Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have garnered significant attention due to their antimicrobial , anti-inflammatory , antitumor , and antioxidant activities. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and biological efficacy. Various studies have demonstrated that modifications to the thiadiazole structure can enhance its pharmacological profiles.
Table 1: Biological Activities of Thiadiazole Derivatives
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ampicillin . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of approximately 0.084 mmol/L against MCF-7 cells and even lower against A549 cells . This suggests a promising potential for further development as an anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through various models. In animal studies, it has shown to reduce markers of inflammation significantly while enhancing protective gastric mucosal factors . Such findings indicate its potential use in treating inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH and FRAP assays. Results indicated a strong ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of thiadiazole derivatives including this compound against MCF-7 and A549 cell lines. The results demonstrated significant cytotoxicity with lower IC50 values compared to conventional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds similar to this compound exhibited notable inhibitory effects on bacterial growth .
属性
IUPAC Name |
ethyl 4-[[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-5-27-14(25)11-6-8-12(9-7-11)19-13(24)10-28-17-23-22-16(29-17)20-15(26)21-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,24)(H2,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMUTQOXAJOXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














